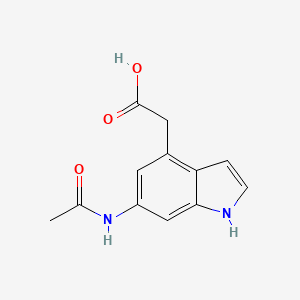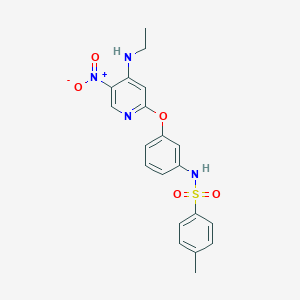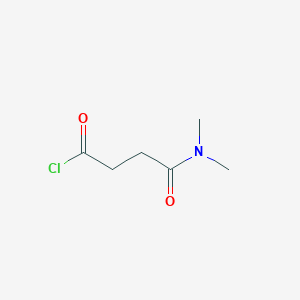![molecular formula C7H11F2N B12820941 2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)
2,2-Difluoro-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of fluorine atoms at the 2,2-positions adds unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane typically involves the Dieckmann cyclization of a piperidine derivative. This method allows for the formation of the bicyclic structure through intramolecular condensation reactions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of palladium-catalyzed reactions and photochemical transformations are also explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2,2-Difluoro-6-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This leads to the modulation of enzyme activity and receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
8-Azabicyclo[3.2.1]octane: A similar bicyclic structure but with different substitution patterns, leading to distinct biological activities.
Uniqueness: The presence of fluorine atoms in 2,2-Difluoro-6-azabicyclo[3.2.1]octane imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,2-difluoro-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-6-3-5(7)4-10-6/h5-6,10H,1-4H2 |
InChI Key |
RZXQMELGDRZLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1NC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)








![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)


